Vb-201

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an oxidized phospholipid small molecule that constrains CNS autoimmune disease

Properties

CAS No. |

630112-41-3 |

|---|---|

Molecular Formula |

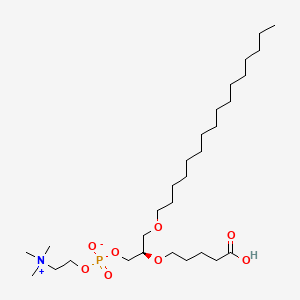

C29H60NO8P |

Molecular Weight |

581.8 g/mol |

IUPAC Name |

[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H60NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-35-26-28(36-24-20-18-21-29(31)32)27-38-39(33,34)37-25-22-30(2,3)4/h28H,5-27H2,1-4H3,(H-,31,32,33,34)/t28-/m1/s1 |

InChI Key |

JGGNOCUEWOGWPL-MUUNZHRXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CI-201, VB-201, CI 201; VB 201, CI201; VB201 |

Origin of Product |

United States |

Foundational & Exploratory

Vb-201: A Novel Therapeutic Approach to Atherosclerosis Through Modulation of Innate Immunity

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease of the arterial wall and a leading cause of cardiovascular disease worldwide. The intricate interplay between lipid deposition and the innate immune system is a cornerstone of its pathogenesis. Monocyte recruitment into the subendothelial space, driven by inflammatory signaling, is a critical initiating event. Vb-201, a novel, orally available small molecule, has emerged as a promising therapeutic candidate for atherosclerosis by specifically targeting key components of the innate immune signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in atherosclerosis, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Targeting TLR-2 and CD14 to Inhibit Inflammatory Signaling

This compound exerts its anti-atherosclerotic effects primarily by modulating the innate immune response. The core of its mechanism lies in its ability to directly bind to and antagonize two key cell-surface receptors: Toll-like receptor 2 (TLR-2) and the TLR-4 co-receptor, CD14.[1][2] This targeted interaction disrupts the downstream signaling cascades initiated by TLR-2 and TLR-4 activation, which are crucial for the inflammatory processes that drive atherogenesis.

By inhibiting TLR-2 and TLR-4 signaling, this compound effectively dampens the production of pro-inflammatory cytokines and chemokines.[1][2] A major consequence of this is the potent inhibition of monocyte chemotaxis, a critical step in the infiltration of inflammatory cells into the arterial wall.[1]

Quantitative Data Summary

The efficacy of this compound in mitigating atherosclerosis has been demonstrated in both preclinical animal models and clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy of this compound in Animal Models of Atherosclerosis

| Animal Model | Treatment Group | Dosage and Administration | Duration of Treatment | Key Findings | Reference |

| ApoE-/- Mice | This compound | Oral | Not Specified | Inhibition of atheroma development | [1] |

| Rabbit Model | This compound | Oral | Not Specified | Constrained atherosclerosis progression | [1] |

Note: Specific quantitative data on the percentage of plaque reduction and detailed dosing regimens in these preclinical studies are not publicly available in the reviewed literature.

Table 2: Clinical Efficacy of this compound in a Phase 2 Study

| Study Population | Treatment Group | Dosage and Administration | Duration of Treatment | Primary Endpoint | Key Findings | Reference |

| Psoriasis patients with moderate to severe atherosclerosis | This compound | 20mg or 80mg, once daily, oral | 12 weeks | Reduction in vascular inflammation | 80mg dose led to a 12.7% mean reduction in vascular inflammation associated with atherosclerotic lesions (p=0.04) |

Experimental Protocols

In Vitro Monocyte Chemotaxis Assay

Objective: To assess the effect of this compound on the migration of monocytes in response to chemoattractants.

Methodology:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are further purified from the PBMC population.

-

Boyden Chamber Assay: A modified Boyden chamber (transwell) assay is utilized.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., MCP-1).

-

Monocytes, pre-incubated with varying concentrations of this compound or a vehicle control, are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.

-

-

Incubation: The chamber is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for monocyte migration.

-

Quantification: Migrated cells on the lower side of the membrane are fixed, stained (e.g., with Giemsa), and counted under a microscope. The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle control. This compound has been shown to inhibit monocyte chemotaxis by up to 90% in vitro.[1]

Atherosclerosis Induction in ApoE-/- Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of atherosclerosis.

Methodology:

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.

-

Diet: Mice are fed a high-fat/high-cholesterol Western-type diet to accelerate the development of atherosclerotic plaques.

-

This compound Administration: this compound is administered orally to the treatment group of mice for a specified duration. A control group receives a vehicle.

-

Atherosclerotic Plaque Analysis:

-

At the end of the treatment period, mice are euthanized, and the aortas are dissected.

-

The extent of atherosclerotic lesions is quantified. This can be done by:

-

En face analysis: The aorta is opened longitudinally, stained with a lipid-soluble dye (e.g., Oil Red O), and the percentage of the aortic surface area covered by plaques is calculated using image analysis software.

-

Histological analysis of the aortic root: Serial cross-sections of the aortic root are stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess plaque area, composition (e.g., macrophage and smooth muscle cell content), and necrotic core size.

-

-

Phase 2 Clinical Trial in Psoriasis Patients with Atherosclerosis

Objective: To assess the effect of this compound on vascular inflammation in patients with psoriasis, a condition associated with accelerated atherosclerosis.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.

-

Patient Population: Patients with moderate to severe psoriasis and evidence of atherosclerotic lesions.

-

Intervention: Patients are randomized to receive daily oral doses of this compound (e.g., 20mg or 80mg) or a placebo for a defined period (e.g., 12 weeks).

-

Assessment of Vascular Inflammation:

-

The primary endpoint is the change in vascular inflammation, which is non-invasively assessed using 18F-fluorodeoxyglucose positron emission tomography/computed tomography (FDG-PET/CT).

-

FDG-PET/CT imaging is performed at baseline and at the end of the treatment period.

-

The uptake of FDG, a marker of metabolic activity, in the arterial wall is quantified to measure the level of inflammation within the atherosclerotic plaques.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Atherosclerosis

Caption: this compound inhibits TLR-2 and CD14, blocking downstream signaling pathways.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for assessing this compound's efficacy in ApoE-/- mice.

Logical Relationship of this compound's Anti-Atherosclerotic Effects

Caption: this compound's mechanism leads to reduced atherogenesis.

Conclusion

This compound represents a targeted and innovative approach to the treatment of atherosclerosis. By directly engaging with key components of the innate immune system, TLR-2 and CD14, this compound effectively disrupts the inflammatory cascade that is central to the initiation and progression of atherosclerotic plaques. Preclinical and clinical data, though still emerging, provide a strong rationale for its continued development. The detailed experimental protocols and a clear understanding of its molecular mechanism of action, as outlined in this guide, are essential for researchers and drug development professionals working to advance novel therapies for this pervasive cardiovascular disease. Further studies providing more granular quantitative data on its in vivo efficacy and long-term effects will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Vb-201: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vb-201 is a first-in-class, orally available, synthetic oxidized phospholipid designed to modulate the innate immune system. Its primary mechanism of action involves the inhibition of Toll-like receptor (TLR)-2 and TLR-4 signaling pathways, key initiators of inflammatory responses. By binding directly to TLR2 and the TLR4 co-receptor CD14, this compound effectively attenuates downstream inflammatory cascades. Preclinical and clinical studies have explored the therapeutic potential of this compound across a range of immune-inflammatory diseases, including atherosclerosis, psoriasis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative summaries of key studies, and detailed experimental methodologies where available.

Mechanism of Action

This compound is a small molecule that mimics naturally occurring oxidized phospholipids, which are known to have immunomodulatory properties. Its anti-inflammatory effects are primarily mediated through the inhibition of TLR2 and TLR4 signaling in innate immune cells such as monocytes and dendritic cells.[1]

Signaling Pathway:

This compound exerts its inhibitory effects at the cell surface. It has been shown to directly bind to TLR2 and CD14, the latter being a crucial co-receptor for the recognition of lipopolysaccharide (LPS) by TLR4.[1] This binding sterically hinders the formation of the active receptor complex and subsequent downstream signaling. The inhibition of these pathways leads to a reduction in the activation of key transcription factors like NF-κB and AP-1, ultimately resulting in decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Figure 1: this compound Mechanism of Action. This compound inhibits TLR2 and TLR4 signaling by binding to TLR2 and CD14.

Preclinical Data

Atherosclerosis

This compound has demonstrated significant potential in preclinical models of atherosclerosis. In a rabbit model, oral administration of this compound constrained the progression of atherosclerosis.[1] This effect was independent of cholesterol levels, highlighting the anti-inflammatory mechanism of the drug.[1]

Experimental Protocol: Rabbit Atherosclerosis Model

-

Animal Model: New Zealand White rabbits.

-

Induction of Atherosclerosis: Rabbits are typically fed a cholesterol-rich diet for a specified period to induce hypercholesterolemia and atherosclerotic plaque formation.

-

Treatment: this compound is administered orally at various doses. A control group receives a placebo.

-

Assessment: Aortic plaque size and composition are analyzed at the end of the study period. This is often done by en face analysis of the aorta after staining with Sudan IV to visualize lipid-rich plaques. Histological analysis of aortic sections is also performed to assess plaque morphology and inflammatory cell infiltration.

-

Key Parameters Measured: Percentage of aortic surface area covered by atherosclerotic plaques, plaque thickness, and macrophage content within plaques.

Note: Specific quantitative data on the percentage of plaque reduction in the this compound treated group versus the control group from published studies are not consistently available in the public domain.

Inflammatory Bowel Disease (IBD)

Preclinical studies have also shown the efficacy of this compound in animal models of IBD. In these models, this compound treatment led to a reduction in intestinal inflammation and amelioration of clinical signs of the disease.

Clinical Development

This compound has been evaluated in several Phase 1 and Phase 2 clinical trials for various inflammatory conditions.

Psoriasis and Vascular Inflammation

A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study evaluated the efficacy and safety of this compound in patients with moderate to severe psoriasis. An important sub-study of this trial assessed the effect of this compound on vascular inflammation, a known comorbidity in psoriasis patients.

Table 1: Summary of Phase 2 Psoriasis and Vascular Inflammation Study Data

| Parameter | This compound (80 mg/day) | Placebo | p-value |

| Vascular Inflammation | |||

| Mean Reduction in Aortic Inflammation (FDG-PET/CT) | 12.7% | - | 0.04 |

| Psoriasis Severity | |||

| Physician Global Assessment (PGA) and Patient Global Assessment (PaGA) | Statistically significant improvement | - | 0.019 |

| PASI 50 at Week 16 | 26.4% | 38.0% | Not Statistically Significant |

| PASI 50 at Week 24 | 34.0% | - | - |

Initial reports highlighted a statistically significant reduction in vascular inflammation.[2] However, a subsequent announcement from the sponsoring company stated that the study did not meet its primary endpoint for psoriasis efficacy.

Experimental Protocol: Phase 2 Psoriasis and Vascular Inflammation Study

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study.

-

Patient Population: Patients with moderate to severe plaque psoriasis.

-

Intervention: Patients received oral this compound at different doses or a placebo daily for a specified duration.

-

Efficacy Endpoints:

-

Psoriasis: Psoriasis Area and Severity Index (PASI) score, Physician Global Assessment (PGA), and Patient Global Assessment (PaGA).

-

Vascular Inflammation: Change in aortic inflammation as measured by 18F-fluorodeoxyglucose positron emission tomography/computed tomography (FDG-PET/CT).

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Figure 2: Generalized workflow for the Phase 2 psoriasis clinical trial.

Ulcerative Colitis

A Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate ulcerative colitis.

Table 2: Summary of Phase 2 Ulcerative Colitis Study Data

| Parameter | This compound (160 mg/day) | Placebo | p-value |

| Clinical Remission at Week 12 | 10.5% | 15.1% | Not Statistically Significant |

| Clinical Remission at Week 24 | 22.8% | - | - |

The company reported that this study did not meet its primary endpoint.

Experimental Protocol: Phase 2 Ulcerative Colitis Study

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Patient Population: Patients with mild to moderate ulcerative colitis.

-

Intervention: Patients received oral this compound (160 mg daily) or placebo.

-

Primary Endpoint: The proportion of patients achieving clinical remission at week 12.

-

Secondary Endpoints: Clinical response, mucosal healing, and changes in inflammatory biomarkers.

COVID-19

A Phase 2 clinical trial was initiated to evaluate the potential of this compound in treating patients with severe COVID-19. The rationale was to mitigate the hyperinflammatory response ("cytokine storm") associated with severe disease. As of the last update, the results of this trial have not been publicly disclosed.

Safety and Tolerability

Across multiple clinical trials, this compound has been generally well-tolerated. No major safety concerns have been reported.

Conclusion

This compound represents a novel therapeutic approach targeting the innate immune system. Its mechanism of action, centered on the inhibition of TLR2 and TLR4 signaling, holds promise for the treatment of a variety of inflammatory diseases. While preclinical data have been encouraging, particularly in the context of atherosclerosis, the results from Phase 2 clinical trials in psoriasis and ulcerative colitis did not meet their primary endpoints. The therapeutic potential of this compound in other indications, such as severe COVID-19, remains to be determined. Further research is warranted to fully elucidate the clinical utility of this compound and to identify patient populations that may derive the most benefit from its unique anti-inflammatory properties.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

Vb-201: A Novel Oral Anti-Inflammatory Oxidized Phospholipid Modulating Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vb-201 is a first-in-class, orally available small molecule designed to modulate the innate immune system's inflammatory response. As a synthetic oxidized phospholipid analog, this compound presents a novel mechanism of action by selectively targeting and inhibiting the signaling of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). This targeted approach has shown potential in attenuating chronic inflammation in a range of preclinical models and has been evaluated in clinical trials for conditions such as psoriasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is an oxidized phospholipid (Ox-PL) small molecule that functions as a selective modulator of the innate immune system.[1][2] Its primary anti-inflammatory effect is achieved by inhibiting signaling pathways mediated by TLR2 and TLR4, which are crucial receptors in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) that drive inflammatory responses.[1][2][3]

The mechanism is highly specific:

-

Direct Binding to TLR2 and CD14: Mechanistic studies have demonstrated that this compound directly binds to TLR2 and to CD14, an essential co-receptor for TLR4 signaling.[1][2][3] This binding competitively antagonizes the activation of these receptors by their respective ligands.

-

Inhibition of Downstream Signaling: By binding to TLR2 and CD14, this compound impairs downstream signaling cues. This includes the inhibition of phosphorylation of key signaling molecules like ERK1/2, p38, and IKKα/β, and prevents the degradation of IκBα.[3]

-

Reduced Cytokine Production: The blockade of TLR2 and TLR4 signaling cascades leads to a significant reduction in the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IL-6, by myeloid cells like monocytes and dendritic cells.[3]

-

Inhibition of Monocyte Migration: this compound has also been shown to inhibit the chemokine-mediated migration of monocytes to inflamed tissues, a critical step in the propagation of chronic inflammation.[4][5]

Crucially, the inhibitory action of this compound is restricted to the TLR2 and TLR4 pathways; it does not affect signaling through other TLRs such as TLR5, TLR7, and TLR9, or the IL-1 receptor.[3] This specificity suggests a favorable safety profile by preserving other arms of the innate immune response.

Quantitative Data from Preclinical and Clinical Studies

The anti-inflammatory effects of this compound have been quantified in several studies, ranging from preclinical animal models to Phase II clinical trials. The data is summarized below for comparison.

Table 1: Preclinical Efficacy in Rabbit Atherosclerosis Model

Study Design: New Zealand White rabbits were fed a high-cholesterol diet for 14 weeks to induce atherogenesis and treated daily with oral this compound.[3]

| Treatment Group | Dose | Mean Reduction in Aorta Lesion Area (%) | Effect on Plasma Cholesterol |

| Control (Vehicle) | N/A | 0% (Baseline) | No change |

| This compound | 1 mg/kg | 25% | Not affected |

| This compound | 4 mg/kg | 50% | Not affected |

| Atorvastatin | 2.5 mg/kg | 39% | Reduced |

| This compound + Atorvastatin | 4 mg/kg + 2.5 mg/kg | 53% | Reduced |

| P ≤ 0.05 compared to control group. |

Table 2: Phase II Clinical Trial in Psoriasis with Cardiovascular Risk

Study Design: A 12-week, double-blind, randomized, placebo-controlled study in patients with moderate to severe psoriasis. A PET/CT substudy was conducted on 47 patients with cardiovascular risk factors to measure vascular inflammation.[4][6]

| Treatment Group | Dose | N (Substudy) | Change in Inflammation in Most-Diseased Vessels (%) |

| Placebo | N/A | N/A | -4% |

| This compound | 20 mg/day | N/A | -7% |

| This compound | 80 mg/day | N/A | -13% |

| The study met its primary endpoint, demonstrating a statistically significant reduction in vascular inflammation. |

Table 3: Phase II Clinical Trial in Moderate to Severe Plaque Psoriasis

Study Design: A 24-week, randomized, double-blind, placebo-controlled study in 194 patients.[7]

| Treatment Group | Dose | PASI 50 at Week 16 (%) | PASI 50 at Week 24 (%) |

| Placebo | N/A | 38.0% | N/A |

| This compound | 80 mg or 160 mg | 26.4% | 34.0% |

| The study did not meet its primary or secondary endpoints, showing no significant effect compared to placebo. |

Table 4: Phase II Clinical Trial in Mild to Moderate Ulcerative Colitis

Study Design: A 24-week, randomized, double-blind, placebo-controlled study in 112 patients.[7]

| Treatment Group | Dose | Remission Rate at Week 12 (%) | Remission Rate at Week 24 (%) |

| Placebo | N/A | 15.1% | N/A |

| This compound | 160 mg/day | 10.5% | 22.8% |

| The study did not show a statistically significant effect compared to placebo. |

Detailed Experimental Protocols

In Vitro: TLR Signaling Inhibition via Western Blot

This protocol is a generalized procedure based on standard methods used to assess the inhibition of TLR-mediated phosphorylation events in monocytes or dendritic cells.[3]

-

Cell Culture and Plating: Human monocytes or mouse bone marrow-derived dendritic cells (BMDCs) are cultured under standard conditions. Cells are seeded at a density of 1x10^6 cells/mL and allowed to adhere.

-

Pre-treatment with this compound: Cells are pre-treated with varying concentrations of this compound (e.g., 1-20 µg/mL) or vehicle control for 1-2 hours.

-

TLR Agonist Stimulation: Cells are then stimulated with a specific TLR agonist for a short duration (e.g., 15-30 minutes).

-

TLR4 agonist: Lipopolysaccharide (LPS), 100 ng/mL.

-

TLR2 agonist: Peptidoglycan (PGN), 10 µg/mL, or Pam3CSK4, 1 µg/mL.

-

-

Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed with a cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Lysates are incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: The supernatant containing the protein extract is collected. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and resolved on a 10% SDS-polyacrylamide gel. Proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in TBST with 2% BSA. Key antibodies include those against phosphorylated forms of ERK1/2, p38, and IκBα. An antibody against a loading control (e.g., α-Tubulin or β-actin) is also used.

-

The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system. A decrease in the band intensity for phosphorylated proteins in this compound-treated samples indicates inhibitory activity.

In Vivo: Rabbit Atherosclerosis Model

This protocol is based on the methodology used to evaluate this compound's effect on atherosclerosis.[1][3]

-

Animal Model: Male New Zealand White rabbits (2.8-3.2 kg) are used.

-

Acclimatization and Diet: Animals are acclimatized for one week on a normal chow diet. They are then switched to a high-cholesterol, atherogenic diet (e.g., 0.3-0.5% cholesterol and 3-4% coconut/soybean oil) for the entire study duration (e.g., 14 weeks).

-

Treatment Administration: this compound is administered daily via oral gavage at specified doses (e.g., 1 mg/kg, 4 mg/kg). A control group receives the vehicle (e.g., PBS).

-

Endpoint and Tissue Collection: At the end of the treatment period (14 weeks), animals are euthanized. The aorta is carefully dissected from the arch to the iliac bifurcation.

-

Lesion Area Analysis:

-

The aorta is opened longitudinally, cleaned, and stained with a lipid-soluble dye (e.g., Sudan IV) to visualize atherosclerotic plaques.

-

The aorta is pinned flat, and high-resolution images are captured.

-

Image analysis software (e.g., ImageJ) is used to quantify the total aortic surface area and the lesion-covered area.

-

The percentage of the aorta covered by lesions is calculated for each animal.

-

-

Blood Analysis: Blood samples are collected at baseline and at the study endpoint to measure plasma levels of total cholesterol and other relevant lipids.

In Vivo: Mouse Models of Inflammatory Bowel Disease (IBD)

This compound has been evaluated in preclinical models of IBD.[8] The protocols for two common chemically induced colitis models are described below.

-

TNBS-Induced Colitis (Th1-mediated inflammation):

-

Induction: Mice (e.g., BALB/c) are lightly anesthetized. A catheter is inserted intrarectally (~2.5 cm). A single dose of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol (e.g., 100 mg/kg) is slowly instilled. Mice are held in a vertical position for 1-2 minutes to ensure distribution.

-

Treatment: Oral administration of this compound or vehicle begins on the day of induction and continues daily.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and signs of rectal bleeding. A Disease Activity Index (DAI) score is calculated.

-

Endpoint: Mice are typically euthanized 5-7 days post-induction. The colon is excised, its length is measured, and tissue sections are collected for histological analysis (H&E staining) to assess inflammation, tissue damage, and cellular infiltration.

-

-

DSS-Induced Colitis (Epithelial injury and innate inflammation):

-

Induction: Dextran sulfate sodium (DSS) is administered in the drinking water (e.g., 2-3% w/v) for 5-7 consecutive days. Control mice receive regular drinking water.

-

Treatment: this compound or vehicle is administered orally each day during and potentially after DSS administration.

-

Monitoring: Daily monitoring of body weight, stool consistency, and bleeding (DAI score) is performed.

-

Endpoint: At the end of the study period (e.g., day 7 or later for recovery models), the colon is removed, measured, and processed for histology and myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration.

-

Experimental and Logical Workflow

The development and evaluation of this compound follow a standard pharmaceutical pipeline, progressing from initial discovery and mechanistic studies to preclinical in vivo models and finally to human clinical trials.

References

- 1. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury [jove.com]

- 2. Targeting Toll-like Receptor (TLR) Signaling by Toll/Interleukin-1 Receptor (TIR) Domain-containing Adapter Protein/MyD88 Adapter-like (TIRAP/Mal)-derived Decoy Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemically induced mouse models of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 7. Chemically induced mouse models of acute and chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mesenchymal stem cells alleviate TNBS-induced colitis by modulating inflammatory and autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]

Vb-201: A Technical Deep Dive into its Discovery, Mechanism, and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vb-201 is a first-in-class, orally available small molecule designed as an oxidized phospholipid analogue to modulate the innate immune system. Developed by VBL Therapeutics under the Lecinoxoids platform, this compound was rationally designed to offer the anti-inflammatory properties of endogenous oxidized phospholipids with enhanced stability and potency. Its primary mechanism of action involves the inhibition of Toll-like receptor 2 (TLR2) and TLR4 signaling pathways through direct binding to TLR2 and the TLR4 co-receptor, CD14. This interference with key inflammatory cascades, along with the inhibition of monocyte migration, positioned this compound as a promising therapeutic candidate for a range of immune-inflammatory diseases.

Preclinical studies demonstrated the potential of this compound in models of atherosclerosis, inflammatory bowel disease, and multiple sclerosis. These promising early results led to a series of Phase 2 clinical trials investigating its efficacy in psoriasis, ulcerative colitis, and for the reduction of cardiovascular risk in patients with elevated high-sensitivity C-reactive protein (hsCRP). Despite a favorable safety profile, the trials in psoriasis and ulcerative colitis did not meet their primary endpoints. Subsequently, this compound was also investigated for the treatment of severe COVID-19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the developmental journey of this compound, presenting a detailed analysis of the preclinical and clinical data, including experimental protocols and quantitative outcomes.

Discovery and Rational Design

This compound emerged from the Lecinoxoids platform, which is centered on the chemical modification of naturally occurring oxidized phospholipids. These endogenous molecules are known to possess immune-modulating and anti-inflammatory properties, but their therapeutic potential is limited by their short half-life. The development of this compound was a rational design effort to create a more stable and potent synthetic analogue. This approach aimed to harness the beneficial immunomodulatory effects while engineering a molecule with suitable pharmaceutical properties for oral administration.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the innate immune system, specifically by inhibiting the signaling of Toll-like receptors (TLRs), which are crucial for initiating inflammatory responses.

Inhibition of TLR2 and TLR4 Signaling

Preclinical research has elucidated that this compound directly binds to TLR2 and CD14, the co-receptor for TLR4.[1] This binding competitively inhibits the interaction of these receptors with their respective ligands, such as lipopolysaccharide (LPS) for the TLR4/CD14 complex and peptidoglycan for TLR2. By blocking these initial activation steps, this compound effectively dampens the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-12/23p40.

References

An In-depth Technical Guide to Vb-201: A Novel Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vb-201 is a first-in-class, orally available, synthetic oxidized phospholipid analogue developed by VBL Therapeutics. It is designed to modulate the innate immune system and has been investigated for the treatment of various immune-inflammatory diseases. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this novel therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a rationally designed small molecule that mimics certain properties of oxidized phospholipids. Its chemical name is (R)-1-hexadecyl-2-(4′-carboxy)butyl-sn-glycero-3-phosphocholine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₉H₆₀NO₈P | PubChem |

| Molecular Weight | 581.8 g/mol | PubChem |

| CAS Number | 630112-41-3 | MedChemExpress[2] |

| Appearance | Not publicly available | - |

| Solubility | Not publicly available | - |

| pKa | Not publicly available | - |

| Melting Point | Not publicly available | - |

A detailed, publicly available synthesis protocol for this compound is not available due to its proprietary nature. However, a general method for the synthesis of similar 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described.[1] A publication by Mendel et al. (2014) briefly outlines the synthesis, which involves the protection of the free acid by esterification, reaction with phosphorus oxychloride, addition of ethanolamine, ring-opening with acetic acid, reaction with methyl tosylate, and subsequent removal of the ester group by saponification.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key receptors of the innate immune system, specifically Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[1][3][4] By binding to these receptors on immune cells such as monocytes and dendritic cells, this compound inhibits the downstream signaling pathways that are activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][3]

The proposed mechanism involves:

-

Direct Binding: this compound directly binds to TLR2 and CD14.[1][3]

-

Inhibition of TLR Signaling: This binding interferes with the signaling cascades mediated by TLR2 and TLR4.[1][3][5]

-

Reduction of Cytokine Production: Consequently, the production and secretion of pro-inflammatory cytokines, such as IL-12/23p40 and IL-6, are inhibited.[1]

-

Inhibition of Monocyte Migration: this compound has also been shown to inhibit the migration of monocytes, a critical step in the inflammatory response.[5][6][7]

Caption: this compound Signaling Pathway Inhibition.

Pharmacodynamics and Pharmacokinetics

Publicly available quantitative pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited. The compound is designed for oral availability.[5][8]

Preclinical studies have demonstrated the pharmacodynamic effects of this compound. In vitro, this compound has been shown to inhibit monocyte chemotaxis by up to 90%.[6] In vivo studies in a rabbit model of atherosclerosis showed that oral administration of this compound constrained the progression of atherosclerosis without affecting lipid profiles.[3]

Table 2: Summary of Preclinical and In Vitro Data

| Parameter | Finding | Model System | Source |

| Monocyte Chemotaxis | Up to 90% inhibition | In vitro | FirstWord Pharma[6] |

| Cytokine Production (IL-12/23p40, IL-6) | Dose-dependent inhibition | Human monocyte-derived dendritic cells | Mendel I, et al. (2014)[1] |

| TLR Signaling | Inhibition of TLR2 and TLR4-mediated phosphorylation | Human monocytes and mouse bone marrow-derived dendritic cells | Mendel I, et al. (2014)[1] |

| Atherosclerosis | Constrained progression of atherosclerosis | Rabbit model | Mendel I, et al. (2014)[3] |

| Monocyte Migration | Reduced monocyte migration | In vivo peritonitis model | BioSpace[7] |

| Atheroma Development | Inhibited atheroma development | ApoE-/- mice | BioSpace[7] |

Clinical Trials

This compound has been evaluated in several Phase 2 clinical trials for various inflammatory conditions.

Table 3: Summary of this compound Phase 2 Clinical Trials

| Indication | Clinical Trial Identifier | Key Findings | Source |

| Psoriasis | NCT01001468 | An initial press release in 2012 stated that the trial met its primary endpoint, showing a significant reduction in vascular inflammation in patients with moderate to severe psoriasis.[9] However, a subsequent announcement in 2015 reported that the Phase 2 studies in psoriasis did not meet their primary endpoints.[10] | Clinical Trials Arena,[9] Fierce Biotech[10] |

| Ulcerative Colitis | NCT01839214 | The Phase 2 study in patients with ulcerative colitis did not meet its primary endpoint.[10] | Fierce Biotech[10] |

| COVID-19 | - | A Phase 2 trial was initiated to evaluate this compound in patients with severe COVID-19.[5][8] | VBL Therapeutics,[5] BioSpace[8] |

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted with this compound are proprietary. However, based on published literature, the following outlines the general methodologies used.

In Vitro Cytokine Inhibition Assay

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.

-

Cell Culture: Monocyte-derived dendritic cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Cells are then activated with TLR2 agonists (e.g., peptidoglycan) or TLR4 agonists (e.g., LPS) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., IL-12/23p40, IL-6) in the supernatant is measured using ELISA.[1]

Caption: Workflow for In Vitro Cytokine Inhibition Assay.

TLR Signaling Western Blot Protocol

This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling molecules in the TLR pathway.

-

Cell Culture and Treatment: Human monocytes or mouse bone marrow-derived dendritic cells are pre-treated with this compound at various concentrations.

-

Stimulation: Cells are then activated with TLR2 or TLR4 agonists for a specified time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for a phosphorylated signaling protein (e.g., phospho-p38).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.[1]

Caption: General Workflow for Western Blot Analysis of TLR Signaling.

Conclusion

This compound is a novel, orally available immunomodulator with a distinct mechanism of action targeting the innate immune system. Its ability to inhibit TLR2 and TLR4 signaling, reduce pro-inflammatory cytokine production, and impede monocyte migration underscores its therapeutic potential in a range of inflammatory disorders. While preclinical data have been promising, the outcomes of Phase 2 clinical trials have been mixed. Further research and clinical evaluation are necessary to fully elucidate the therapeutic utility of this compound. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this innovative therapeutic approach.

References

- 1. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Science & Pipeline – VBL Therapeutics [candyarsenic.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. VBL Therapeutics Discloses Data About this compound Novel Mechanism and Pre-Clinical Efficacy in Atherosclerosis - BioSpace [biospace.com]

- 8. VBL Therapeutics Treats First Patient in Phase 2 Randomized Controlled Study of this compound in COVID-19 Patients - BioSpace [biospace.com]

- 9. VBL reports positive Phase 2 results of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. fiercebiotech.com [fiercebiotech.com]

Preliminary In Vitro Efficacy of Vb-201: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on Vb-201, a novel oxidized phospholipid analogue. The data herein summarizes its mechanism of action, efficacy in modulating key inflammatory pathways, and detailed experimental protocols for the conducted assays.

Executive Summary

This compound is a synthetic, orally available small molecule designed to mimic the structure of oxidized phospholipids. In vitro studies have demonstrated its potent anti-inflammatory properties, primarily through the inhibition of monocyte chemotaxis and the modulation of Toll-like receptor (TLR) signaling pathways. Key findings indicate that this compound can achieve up to 90% inhibition of monocyte chemotaxis and significantly reduces the production of pro-inflammatory cytokines by targeting TLR2 and TLR4 signaling cascades.[1][2] This document outlines the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy.

Table 1: Inhibition of Monocyte Chemotaxis

| Assay Type | Cell Type | Chemoattractant | This compound Concentration | % Inhibition | Reference |

| In vitro chemotaxis assay | Monocytes | Not specified | Not specified | Up to 90% | [1][2] |

Table 2: Inhibition of TLR-Mediated Cytokine Production

| Cell Type | TLR Agonist | Cytokine Measured | This compound Concentration (µg/mL) | % Inhibition (Approximate) | Reference |

| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-12/23p40 | 10 | ~60% | [3] |

| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-12/23p40 | 25 | ~80% | [3] |

| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-6 | 10 | ~50% | [3] |

| Monocyte-derived Dendritic Cells (Mo-DC) | Lipopolysaccharide (LPS) | IL-6 | 25 | ~75% | [3] |

| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-12/23p40 | 10 | ~50% | [3] |

| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-12/23p40 | 25 | ~70% | [3] |

| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-6 | 10 | ~40% | [3] |

| Monocyte-derived Dendritic Cells (Mo-DC) | Peptidoglycan (PGN) | IL-6 | 25 | ~60% | [3] |

Experimental Protocols

Monocyte Chemotaxis Assay

Objective: To evaluate the effect of this compound on the migration of monocytes towards a chemoattractant.

Methodology:

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

-

Chemotaxis Chamber: A modified Boyden chamber or a similar transwell system with a porous membrane is utilized.

-

Assay Setup:

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., MCP-1, RANTES, or serum).

-

Monocytes, pre-incubated with either this compound at various concentrations or a vehicle control, are seeded into the upper chamber.

-

The chambers are incubated to allow for cell migration through the membrane.

-

-

Quantification: The number of monocytes that have migrated to the lower chamber is quantified. This can be achieved through cell counting, fluorescent labeling and measurement, or ATP-based luminescence assays.

-

Data Analysis: The percentage inhibition of chemotaxis is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle control group.

TLR Signaling and Cytokine Production Assay

Objective: To determine the inhibitory effect of this compound on TLR2 and TLR4 signaling pathways by measuring downstream cytokine production.

Methodology:

-

Cell Culture: Human monocyte-derived dendritic cells (Mo-DCs) are generated from peripheral blood monocytes.

-

Treatment:

-

Mo-DCs are pre-treated with varying concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with a TLR2 agonist (e.g., Peptidoglycan - PGN) or a TLR4 agonist (e.g., Lipopolysaccharide - LPS) for 24 hours.

-

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-12/23p40) in the cell culture supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the cytokine levels in the this compound-treated, agonist-stimulated groups to the agonist-stimulated, vehicle-treated control group.

Western Blot Analysis of TLR Signaling Pathway Components

Objective: To investigate the effect of this compound on the phosphorylation of key downstream signaling molecules in the TLR pathway.

Methodology:

-

Cell Culture and Treatment: Human monocytes or mouse bone marrow-derived dendritic cells (BMDCs) are pre-treated with this compound at indicated concentrations, followed by activation with TLR2 or TLR4 agonists.

-

Protein Extraction: Whole-cell lysates are prepared from the treated cells.

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of signaling proteins such as ERK1/2, p38, and IKKα/β.

-

A loading control, such as α-tubulin, is used to ensure equal protein loading.

-

The bands are visualized using a chemiluminescence detection system.

-

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is analyzed to determine the effect of this compound on their activation.

Visualizations

Caption: this compound inhibits TLR2 and CD14, blocking downstream signaling.

Caption: Workflow for assessing this compound's inhibition of TLR-mediated cytokine production.

Caption: Logical flow of this compound's anti-inflammatory effects in vitro.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Inhibition of monocyte chemotaxis by this compound, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Vb-201: A Modulator of Monocyte and Macrophage Activation

An In-depth Technical Guide on the Core Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vb-201, a novel, orally available small molecule, has demonstrated significant immunomodulatory effects, primarily through its influence on monocyte and macrophage activation. This document provides a comprehensive overview of the preclinical data elucidating the mechanisms by which this compound exerts its anti-inflammatory properties. Key findings indicate that this compound directly targets components of the Toll-like receptor (TLR) signaling pathway, specifically TLR2 and the TLR4 co-receptor CD14, leading to a reduction in downstream inflammatory signaling and cytokine production. Furthermore, this compound has been shown to potently inhibit monocyte chemotaxis, a critical step in the inflammatory cascade. This guide synthesizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Monocytes and macrophages are key cellular mediators of the innate immune system, playing a pivotal role in the initiation and propagation of inflammatory responses.[1] In chronic inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease, the persistent activation and recruitment of these cells to sites of inflammation contribute significantly to tissue damage.[2][3] this compound, a synthetic oxidized phospholipid analog known as a lecinoxoid, has emerged as a potential therapeutic agent for these conditions by targeting the activation and migration of monocytes and macrophages.[4][5][6][7] This technical guide delves into the molecular mechanisms underpinning the effects of this compound on these critical immune cells.

Mechanism of Action: Inhibition of TLR Signaling and Monocyte Chemotaxis

This compound exerts its immunomodulatory effects through a dual mechanism of action:

-

Inhibition of Toll-like Receptor (TLR) Signaling: this compound has been shown to directly bind to TLR2 and the TLR4 co-receptor, CD14.[8] This interaction competitively inhibits the binding of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby attenuating the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[8]

-

Inhibition of Monocyte Chemotaxis: this compound significantly impairs the migration of monocytes in response to a variety of chemoattractants.[4][9] This effect is not specific to a single chemokine receptor but rather appears to involve the disruption of intracellular signaling pathways essential for cell motility.[4][5]

Signaling Pathways Modulated by this compound

This compound's interaction with TLR2 and CD14 leads to the suppression of downstream signaling pathways that are crucial for monocyte and macrophage activation. The primary pathway affected is the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[8][10]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Inhibition of TLR-Mediated Cytokine Production by this compound

| Cell Type | Stimulus | Cytokine | This compound Concentration (µg/mL) | % Inhibition (Mean ± SD) | Reference |

| Human Monocyte-Derived Dendritic Cells | LPS (TLR4 agonist) | IL-12/23p40 | 1 | ~50% | [8] |

| 10 | ~80% | [8] | |||

| IL-6 | 1 | ~40% | [8] | ||

| 10 | ~75% | [8] | |||

| PGN (TLR2 agonist) | IL-12/23p40 | 1 | ~45% | [8] | |

| 10 | ~70% | [8] | |||

| IL-6 | 1 | ~35% | [8] | ||

| 10 | ~65% | [8] |

Table 2: Inhibition of TLR-Mediated Phosphorylation by this compound in Human Monocytes

| Stimulus | Signaling Protein | This compound Concentration (µg/mL) | % Inhibition | Reference |

| LPS (TLR4 agonist) | p-ERK1/2 | 10 | Significant | [8] |

| p-p38 | 10 | Significant | [8] | |

| p-IKKα/β | 10 | Significant | [8] | |

| PGN (TLR2 agonist) | p-ERK1/2 | 10 | Significant | [8] |

| p-p38 | 10 | Significant | [8] | |

| p-IKKα/β | 10 | Significant | [8] |

Table 3: Inhibition of Monocyte Chemotaxis by this compound

| Cell Type | Chemoattractant | This compound Concentration (µg/mL) | % Inhibition | Reference |

| Human Monocytes | MCP-1 | 10 | ~80% | [4][9] |

| RANTES | 10 | ~72% | [4][9] | |

| MIP-1α | 10 | ~68% | [4][9] | |

| Wide range of chemokines | Not specified | Up to 90% | [9] |

Detailed Experimental Protocols

In Vitro Monocyte Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.

Protocol:

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Chemotaxis Assay: A Boyden chamber assay with a polycarbonate membrane (e.g., 5 µm pore size) is used.

-

The lower chamber is filled with medium containing a chemoattractant (e.g., MCP-1, RANTES, or MIP-1α).

-

Isolated monocytes are pre-incubated with various concentrations of this compound or vehicle control.

-

The pre-treated monocytes are added to the upper chamber.

-

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for optimal cell migration (e.g., 90 minutes).

-

Quantification: After incubation, the number of monocytes that have migrated to the lower chamber is quantified. This can be done by flow cytometry or by staining the migrated cells and counting them under a microscope.

-

Data Analysis: The percentage of chemotaxis inhibition is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle-treated control group.

Western Blot Analysis for TLR Signaling Proteins

This method is used to detect the phosphorylation status of key proteins in the TLR signaling pathway.

Protocol:

-

Cell Culture and Treatment: Human monocytes or macrophages are cultured in appropriate media. The cells are pre-treated with this compound at desired concentrations for a specified time (e.g., 1 hour) before being stimulated with a TLR agonist (e.g., LPS for TLR4 or PGN for TLR2) for a short period (e.g., 15-30 minutes).

-

Protein Extraction: After stimulation, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target signaling proteins (e.g., phospho-ERK1/2, phospho-p38, phospho-IKKα/β). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Cytokine Production Assay (ELISA)

This assay is used to quantify the amount of pro-inflammatory cytokines secreted by monocytes or macrophages.

Protocol:

-

Cell Culture and Treatment: Monocytes or macrophages are seeded in a culture plate and pre-treated with various concentrations of this compound or vehicle control for 1 hour. The cells are then stimulated with a TLR agonist (e.g., LPS or PGN).

-

Supernatant Collection: After an extended incubation period (e.g., 24 hours), the cell culture supernatants are collected and stored for analysis.

-

ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed to quantify the concentration of specific cytokines (e.g., IL-6, IL-12/23p40).

-

An ELISA plate is coated with a capture antibody specific for the cytokine of interest.

-

The collected cell supernatants and a series of known cytokine standards are added to the wells.

-

A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.

-

Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

-

A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

-

Data Acquisition and Analysis: The absorbance of each well is measured at 450 nm using a plate reader. A standard curve is generated from the absorbance values of the known cytokine standards, and this curve is used to calculate the concentration of the cytokine in the cell supernatants.

Conclusion

The preclinical data presented in this technical guide strongly support the role of this compound as a potent modulator of monocyte and macrophage activation. Its dual mechanism of inhibiting both TLR2/4 signaling and monocyte chemotaxis provides a compelling rationale for its potential therapeutic application in a range of chronic inflammatory diseases. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working in the field of immunology and inflammation. Further investigation into the clinical efficacy of this compound in relevant patient populations is warranted.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Data Published in Current Opinion in Lipidology Suggest Anti-Inflammatory Role for Oxidized Phospholipid Analogs, including this compound, Lead VBL Therapeutics Compound - BioSpace [biospace.com]

- 8. This compound, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of monocyte chemotaxis by this compound, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

Vb-201: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vb-201 is a novel, orally available small molecule, an oxidized phospholipid analog, that has been investigated for its anti-inflammatory properties. It represents a first-in-class therapeutic agent designed to modulate the innate immune system. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on its mechanism of action, and findings from preclinical and clinical studies.

Pharmacodynamics: Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key components of the innate immune system. Its primary mechanism of action involves the inhibition of cell activation mediated by Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[1] By binding to these receptors, this compound effectively blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines.

The signaling cascade inhibited by this compound is crucial in various inflammatory conditions. TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response. This compound's ability to interfere with this process at the receptor level makes it a promising candidate for a range of immune-mediated diseases.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as oral bioavailability, maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and elimination half-life, are not extensively reported in publicly available literature. However, preclinical and clinical studies have consistently utilized oral administration, indicating that this compound is orally available.

Preclinical Findings:

In a preclinical study using a rabbit model of atherosclerosis, oral administration of this compound was shown to constrain the progression of the disease.[1] Another preclinical study in a mouse peritonitis model demonstrated that oral treatment with this compound reduced monocyte migration.

Clinical Findings:

Phase 2 clinical trials in patients with psoriasis and ulcerative colitis have also employed once or twice-daily oral dosing regimens. While specific pharmacokinetic data from these trials have not been published, the oral route of administration was found to be safe and well-tolerated.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases.

| Disease Model | Animal | Key Findings | Reference |

| Atherosclerosis | Rabbit | Constrained atherosclerosis progression. | [1] |

| Peritonitis | Mouse | Reduced monocyte migration. | |

| Monocyte Chemotaxis (in vitro) | N/A | Up to 90% inhibition of monocyte chemotaxis. |

Clinical Efficacy

This compound has been evaluated in Phase 2 clinical trials for psoriasis and for its effect on vascular inflammation in patients with psoriasis.

Psoriasis (NCT01001468)

A Phase 2, double-blind, randomized, dose-ranging, placebo-controlled trial was conducted in approximately 185 patients with moderate to severe psoriasis.

| Parameter | Details |

| Treatment Arms | This compound (20mg or 80mg once-daily) or placebo |

| Duration | 12 weeks |

| Primary Endpoint | Reduction in vascular inflammation associated with atherosclerotic lesions |

| Key Efficacy Finding | Statistically significant dose-responsive mean reduction of 12.7% in vascular inflammation (80mg dose) |

| Psoriasis Efficacy | Improvements in Physician Global Assessment and Patient Global Assessment |

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical and preclinical studies of this compound are not fully available in the public domain. However, based on the published literature, the following outlines can be inferred.

Atherosclerosis Rabbit Model (General Protocol)

This protocol is a general representation of how such a study might be conducted and is not the specific protocol for the this compound study.

Methodology:

-

Animal Model: New Zealand white rabbits are often used.

-

Induction of Atherosclerosis: Typically induced by feeding a high-cholesterol diet for a specified period.

-

Treatment: Animals are randomized to receive either oral this compound at different dose levels or a vehicle control.

-

Assessment: The primary outcome is often the extent of atherosclerotic plaque formation in the aorta, which can be assessed through imaging techniques during the study and confirmed by histopathology at the end of the study.

Phase 2 Psoriasis Clinical Trial (NCT01001468) - General Design

Methodology:

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.

-

Patient Population: Adult patients with moderate to severe plaque psoriasis. Key inclusion criteria often include a Psoriasis Area and Severity Index (PASI) score above a certain threshold (e.g., ≥12) and a certain percentage of body surface area (BSA) affected (e.g., ≥10%).

-

Intervention: Patients are randomized to receive different oral doses of this compound (e.g., 20mg, 80mg) or a matching placebo, administered daily for a predefined period (e.g., 12 weeks).

-

Primary Efficacy Endpoint: The primary endpoint for the sub-study was the change in vascular inflammation. For psoriasis, endpoints would typically be the proportion of patients achieving a certain level of improvement in PASI score (e.g., PASI 75) or an improvement in the Physician's Global Assessment (PGA) score.

-

Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.

Conclusion

This compound is a promising oral anti-inflammatory agent with a novel mechanism of action targeting the innate immune system. Preclinical and Phase 2 clinical data have demonstrated its potential in treating inflammatory conditions such as psoriasis and in reducing vascular inflammation associated with atherosclerosis. While the available data on its pharmacodynamics are compelling, a more detailed characterization of its pharmacokinetic profile in humans is needed to fully understand its clinical potential and to guide future drug development efforts. Further studies are warranted to elucidate the complete pharmacokinetic and pharmacodynamic properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Vb-201 in a Mouse Model of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vb-201 is a novel, orally available small molecule, an oxidized phospholipid analog, that functions as a first-in-class anti-inflammatory agent. It has shown potential in the treatment of chronic inflammatory diseases, including atherosclerosis. These application notes provide a comprehensive guide for the utilization of this compound in a preclinical mouse model of atherosclerosis, specifically focusing on the Apolipoprotein E-deficient (ApoE-/-) mouse model. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines to facilitate research and development in this area.

Mechanism of Action

This compound exerts its anti-atherosclerotic effects primarily through the modulation of the innate immune response. Atherosclerosis is recognized as a chronic inflammatory disease of the arterial walls, where the recruitment of monocytes and their subsequent differentiation into macrophages and foam cells are critical early events.

This compound has a dual mechanism of action:

-

Inhibition of Monocyte Chemotaxis: this compound has been demonstrated to inhibit the migration of monocytes to sites of inflammation. This action is not specific to a particular chemokine receptor but is believed to involve the inhibition of downstream signaling pathways essential for cell motility. By reducing the influx of monocytes into the arterial intima, this compound can mitigate the initiation and progression of atherosclerotic plaques.[1]

-

Antagonism of Toll-Like Receptors (TLRs): this compound has been shown to directly bind to Toll-like receptor 2 (TLR2) and the TLR4 co-receptor, CD14.[1] TLRs are key pattern recognition receptors on innate immune cells that, when activated by damage-associated molecular patterns (such as oxidized LDL), trigger pro-inflammatory signaling cascades. By inhibiting TLR2 and TLR4 signaling, this compound reduces the production of pro-inflammatory cytokines, thereby dampening the inflammatory environment within the atherosclerotic plaque.

Importantly, the anti-atherogenic effects of this compound are independent of plasma cholesterol and triglyceride levels, highlighting its direct action on the inflammatory processes of the disease.[1]

Signaling Pathway of this compound in Atherosclerosis

Figure 1. This compound inhibits monocyte migration and TLR signaling.

Experimental Protocols

Animal Model and Study Design

A widely accepted and appropriate model for these studies is the Apolipoprotein E-deficient (ApoE-/-) mouse. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that closely mimic human pathology, especially when fed a high-fat, "Western-type" diet.

1. Animal Husbandry:

-

Strain: ApoE-/- mice on a C57BL/6 background.

-

Age: Commence the study with 6-8 week old male mice.

-

Housing: House mice in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: Allow for a one-week acclimatization period before the start of the experiment.

2. Diet-Induced Atherosclerosis:

-

Diet: To induce and accelerate atherosclerosis, feed the mice a high-fat diet. A standard "Western-type" diet composition is 21% fat by weight and 0.15-0.2% cholesterol.

-

Duration: Feed the high-fat diet for a period of 12-16 weeks to allow for the development of significant atherosclerotic plaques.

3. This compound Administration:

-

Route of Administration: Oral gavage is a precise method for ensuring accurate dosing.

-

Dosage: Based on preclinical studies, a dosage range of 10-50 mg/kg/day can be considered. A dose-response study is recommended to determine the optimal effective dose.

-

Vehicle: this compound can be formulated in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC).

-

Treatment Groups:

-

Group 1: ApoE-/- mice on a high-fat diet + Vehicle (Control)

-

Group 2: ApoE-/- mice on a high-fat diet + this compound (e.g., 25 mg/kg/day)

-

-

Duration of Treatment: Administer this compound or vehicle daily for the entire duration of the high-fat diet feeding period (12-16 weeks).

Figure 2. Experimental workflow for this compound in ApoE-/- mice.

Quantification of Atherosclerosis

At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

1. En Face Analysis of the Aorta:

-

Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Clean the aorta of surrounding adipose and connective tissue.

-

Cut the aorta open longitudinally and pin it flat on a black wax surface.

-

Stain the aorta with Oil Red O solution to visualize lipid-laden atherosclerotic plaques.

-

Capture high-resolution images of the stained aorta.

-

Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.

-

Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.

2. Aortic Root Histology:

-

Embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cryosection the aortic root serially (e.g., 10 µm sections).

-

Collect sections from the appearance of the aortic valve leaflets.

-

Stain sections with Oil Red O and counterstain with hematoxylin to visualize plaque lipids and cell nuclei.

-

Perform Masson's trichrome staining to assess collagen content and plaque stability.

-

Conduct immunohistochemistry for macrophage-specific markers (e.g., Mac-2/CD68) to quantify macrophage infiltration.

-

Quantify the lesion area in multiple sections per animal to obtain an average plaque size.

In Vivo Monocyte Migration Assay (Thioglycollate-induced Peritonitis)

This assay can be performed as a separate study to specifically evaluate the in vivo effect of this compound on monocyte/macrophage recruitment.

-

Treatment: Administer this compound or vehicle orally to C57BL/6 mice for 5 consecutive days.

-

Induction of Peritonitis: On day 5, inject 1 ml of sterile 3% thioglycollate medium intraperitoneally (IP).

-

Cell Harvest: After 72 hours, euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 ml of cold PBS into the peritoneal cavity.

-

Cell Counting: Count the total number of cells in the peritoneal lavage fluid using a hemocytometer.

-

Cell Characterization (Optional): Use flow cytometry to characterize the recruited cell populations (e.g., using F4/80 for macrophages and Ly-6G for neutrophils).

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Effect of this compound on Atherosclerotic Plaque Area in ApoE-/- Mice

| Treatment Group | N | Aortic Plaque Area (% of total aorta) | Aortic Root Lesion Size (µm²) |

| Vehicle (Control) | 10 | Value ± SEM | Value ± SEM |

| This compound (25 mg/kg) | 10 | Value ± SEM | Value ± SEM |

| p-value | p-value | p-value |

Table 2: Effect of this compound on Plasma Lipids

| Treatment Group | N | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Vehicle (Control) | 10 | Value ± SEM | Value ± SEM |

| This compound (25 mg/kg) | 10 | Value ± SEM | Value ± SEM |

| p-value | p-value | p-value |

Table 3: Effect of this compound on Monocyte Recruitment in Thioglycollate-induced Peritonitis

| Treatment Group | N | Total Peritoneal Cells (x 10⁶) | Peritoneal Macrophages (x 10⁶) |

| Vehicle (Control) | 8 | Value ± SEM | Value ± SEM |

| This compound (25 mg/kg) | 8 | Value ± SEM | Value ± SEM |

| p-value | p-value | p-value |

(Note: Replace "Value" with experimental data. SEM: Standard Error of the Mean. Statistical significance is typically set at p < 0.05).

Conclusion

This compound represents a promising therapeutic agent for atherosclerosis by targeting the inflammatory pathways central to the disease. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound in the well-established ApoE-/- mouse model. Rigorous adherence to these methodologies will ensure the generation of reproducible and high-quality data, which is essential for advancing the development of this novel anti-inflammatory drug.

References

Cell culture preparation and handling of Vb-201

For Researchers, Scientists, and Drug Development Professionals

Introduction